Fosamprenavir

Descripción

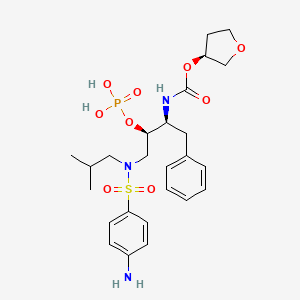

Structure

3D Structure

Propiedades

IUPAC Name |

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBVMOWEQCZNCC-OEMFJLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N3O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048296, DTXSID20861514 | |

| Record name | Fosamprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L | |

| Record name | FOSAMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

226700-79-4, 1257693-05-2 | |

| Record name | Fosamprenavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226700-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosamprenavir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosamprenavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosamprenavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSAMPRENAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSAMPRENAVIR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosamprenavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015416 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosamprenavir is a critical antiretroviral agent used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. It functions as a prodrug, which is pharmacologically inactive until it is metabolized in the body into its active form, amprenavir.[1][2][3] This strategic design enhances the bioavailability of amprenavir, allowing for a reduced pill burden and more convenient dosing schedules for patients.[4] Amprenavir is a potent inhibitor of HIV-1 protease, an enzyme indispensable for the virus's life cycle.[5][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, via its active metabolite amprenavir, exerts its antiviral effects on HIV protease.

Mechanism of Action

The mechanism of action of this compound is a two-step process that begins with its conversion to amprenavir and culminates in the competitive inhibition of HIV-1 protease.

Prodrug Conversion

This compound itself has minimal to no intrinsic antiviral activity.[5] Upon oral administration, it is rapidly and almost completely hydrolyzed by cellular phosphatases, primarily within the gut epithelium, into its active form, amprenavir, and inorganic phosphate.[2][3][5] This conversion is essential for the drug's efficacy.

HIV Protease Inhibition

The active metabolite, amprenavir, is a competitive and reversible inhibitor of HIV-1 protease.[3] The HIV protease enzyme plays a crucial role in the late stages of viral replication by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[5][6][7] This cleavage is essential for the assembly of new, infectious virions.

Amprenavir binds to the active site of the HIV-1 protease, thereby blocking the enzyme's access to its natural polyprotein substrates.[3][5] This inhibition prevents the proteolytic processing of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.[2][5] Consequently, the viral replication cycle is disrupted, and the viral load in the patient is reduced.[3]

Quantitative Data

The efficacy of amprenavir has been quantified through various pharmacokinetic and pharmacodynamic studies. The following tables summarize key quantitative data related to its activity.

Table 1: Pharmacokinetic Properties of Amprenavir (following this compound Administration)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | [4] |

| Terminal Elimination Half-life | 7 - 10 hours | [1] |

| Protein Binding | ~90% | [4] |

Table 2: In Vitro Inhibitory Activity of Amprenavir against HIV-1 Protease

| Parameter | Wild-Type HIV-1 | Reference |

| Inhibition Constant (Ki) | 0.6 nM | [1][8] |

| 50% Inhibitory Concentration (IC50) | 14.6 ± 12.5 ng/mL | [1] |

| Dissociation Constant (Kd) | 3.9 x 10⁻¹⁰ M | [9] |

| 50% Effective Concentration (EC50) | 1 - 5 nM | [9] |

Table 3: Impact of Resistance Mutations on Amprenavir Inhibitory Constant (Ki)

| HIV-1 Protease Mutant | Fold Increase in Ki (relative to Wild-Type) | Reference |

| V32I | 10-fold | [10] |

| I50V | 30-fold | [10] |

| I54M | 3-fold | [10] |

| I54V | 3-fold | [10] |

| I84V | 6-fold | [10] |

| L90M | No significant change | [10] |

Experimental Protocols

The quantitative data presented above are derived from specific in vitro and cell-based assays. The following sections detail the generalized methodologies for these key experiments.

In Vitro HIV-1 Protease Inhibition Assay

This assay quantifies the direct inhibitory effect of amprenavir on the enzymatic activity of HIV-1 protease.

1. Reagents and Materials:

-

Recombinant HIV-1 protease

-

A fluorogenic or chromogenic substrate peptide that mimics a natural cleavage site in the Gag polyprotein.

-

Assay buffer (e.g., sodium acetate buffer at a specific pH).

-

Amprenavir stock solution of known concentration.

-

Microplate reader (fluorometer or spectrophotometer).

2. Procedure:

-

A reaction mixture is prepared containing the assay buffer and the substrate.

-

Varying concentrations of amprenavir are added to the reaction mixture in the wells of a microplate. Control wells with no inhibitor are also prepared.

-

The reaction is initiated by adding a fixed concentration of recombinant HIV-1 protease to each well.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.

-

The initial reaction velocities are calculated for each inhibitor concentration.

-

The 50% inhibitory concentration (IC50) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Cell-Based Antiviral Activity Assay

This assay determines the effectiveness of amprenavir at inhibiting HIV-1 replication in a cellular context.

1. Reagents and Materials:

-

A susceptible human T-cell line (e.g., MT-4 or CEM-CCRF).

-

A laboratory-adapted or clinical isolate of HIV-1.

-

Cell culture medium and supplements.

-

Amprenavir stock solution.

-

A method for quantifying viral replication, such as a p24 antigen ELISA kit or a reverse transcriptase activity assay.

2. Procedure:

-

The target cells are seeded in a multi-well plate.

-

The cells are infected with a standardized amount of HIV-1.

-

Immediately after infection, the cells are treated with a range of concentrations of amprenavir. Control wells with infected, untreated cells and uninfected, untreated cells are included.

-

The cultures are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

After the incubation period, the cell culture supernatants are harvested.

-

The amount of viral replication in each well is quantified by measuring the p24 antigen concentration or reverse transcriptase activity in the supernatant.

-

The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration.

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: this compound activation and inhibition of HIV protease.

Caption: Experimental workflow for in vitro HIV protease inhibition assay.

Caption: Logical relationship of amprenavir resistance development.

References

- 1. Clinical pharmacology and pharmacokinetics of amprenavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound calcium? [synapse.patsnap.com]

- 4. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 7. hivclinic.ca [hivclinic.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV)-1 protease inhibitor, amprenavir. Developed to overcome the pharmacokinetic limitations of its parent drug, this compound offers an improved clinical profile, including a reduced pill burden and fewer dietary restrictions. This guide provides an in-depth analysis of the conversion of this compound to amprenavir, their comparative pharmacokinetics, mechanism of action, and the experimental methodologies used for their evaluation.

Introduction

The development of protease inhibitors (PIs) marked a significant turning point in the management of HIV-1 infection.[1] Amprenavir was one such PI, effective in inhibiting the viral protease enzyme essential for viral maturation.[2][3][4] However, its clinical utility was hampered by a high pill burden and pharmacokinetic challenges.[5] To address these issues, this compound, a more water-soluble phosphonooxy prodrug, was developed.[6] Following oral administration, this compound is rapidly and almost completely hydrolyzed in the gut epithelium to amprenavir, the active therapeutic agent.[6][7][8][9] This conversion process allows for slower release and improved bioavailability of amprenavir, leading to a more manageable dosing regimen for patients.[7][8]

The Prodrug Conversion Pathway

This compound's efficacy is entirely dependent on its conversion to amprenavir. This biotransformation is a rapid hydrolysis reaction that occurs primarily in the intestinal epithelium during absorption.[1][7][8]

Enzymatic Hydrolysis: The key enzymes responsible for this conversion are cellular phosphatases, specifically intestinal alkaline phosphatase.[7][10][11][12] These enzymes cleave the phosphate ester bond of this compound, releasing amprenavir and inorganic phosphate.[1][7]

Figure 1: Conversion of this compound to Amprenavir.

Mechanism of Action

The antiviral activity of this compound is solely attributable to its active metabolite, amprenavir.

HIV-1 Protease Inhibition: Amprenavir is a competitive inhibitor of the HIV-1 protease enzyme.[2][3] This viral enzyme is crucial for the HIV life cycle, as it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[7][8] By binding to the active site of the protease, amprenavir blocks this cleavage process.[2][3][4] This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[3][7][8][13]

Figure 2: Amprenavir's inhibition of HIV-1 protease.

Pharmacokinetics

The administration of this compound leads to quantifiable plasma concentrations of amprenavir within 15 minutes.[10][14] The pharmacokinetic profile of amprenavir is significantly improved when delivered via its prodrug form, particularly when co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5][14] This co-administration boosts amprenavir's plasma concentrations.[1]

| Parameter | Amprenavir (from this compound 700mg BID + Ritonavir 100mg BID) | Amprenavir (1200mg BID) |

| Tmax (hours) | 1.5 - 2.0 | 1.0 - 2.0 |

| Plasma Half-life (hours) | 7.7 (unboosted) | 7.0 - 11.0 |

| Protein Binding | ~90% | ~90% |

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |

| Primary Excretion | Feces | Feces |

| Table 1: Comparative Pharmacokinetic Parameters. Data compiled from multiple sources.[1][2][4][7][9][10][14] |

Experimental Protocols

Quantification of Amprenavir in Plasma

A common and robust method for determining amprenavir concentrations in biological matrices like plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[15]

Methodology:

-

Sample Preparation: A small volume of plasma (e.g., 100 µL) is aliquoted.[15] An internal standard, such as a stable isotope-labeled version of amprenavir, is added to correct for variations during sample processing.[15] Proteins are then precipitated from the plasma using a solvent like acetonitrile. The sample is centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected into an HPLC system. A reverse-phase column (e.g., C18) is used to separate amprenavir from other components in the sample matrix. A mobile phase gradient, typically consisting of an aqueous component (like ammonium acetate) and an organic component (like methanol or acetonitrile), is used to elute the compounds from the column.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both amprenavir and the internal standard are monitored for highly selective and sensitive quantification.

-

Data Analysis: The peak areas of amprenavir and the internal standard are measured. A calibration curve, prepared by spiking blank plasma with known concentrations of amprenavir, is used to calculate the concentration of the drug in the unknown samples.

Figure 3: Workflow for Amprenavir quantification via HPLC-MS/MS.

In Vitro HIV-1 Protease Inhibition Assay

Fluorometric assays are widely used for high-throughput screening of HIV-1 protease inhibitors.[16]

Methodology:

-

Reagent Preparation: Prepare an assay buffer, a solution of recombinant HIV-1 protease, and a solution of a synthetic peptide substrate that is quenched until cleaved by the protease, at which point it fluoresces.[16]

-

Assay Setup: In a microplate, add the assay buffer to all wells. Add the test compound (e.g., amprenavir at various concentrations) to the experimental wells. Add a positive control inhibitor (like pepstatin) and a negative control (vehicle) to respective wells.

-

Enzyme Addition: Add the HIV-1 protease solution to all wells except for a substrate control well. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[16]

-

Substrate Addition & Measurement: Add the fluorogenic substrate solution to all wells to initiate the reaction. Immediately place the microplate in a fluorescence plate reader.

-

Data Acquisition: Measure the fluorescence intensity kinetically over a period of 1 to 3 hours at 37°C.[16] The rate of increase in fluorescence is proportional to the protease activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce protease activity by 50%).

Conclusion

This compound represents a successful application of prodrug technology in antiretroviral therapy. By masking the active drug, amprenavir, with a phosphate ester group, its solubility and oral absorption characteristics were significantly improved. The rapid and efficient in vivo hydrolysis by intestinal alkaline phosphatases ensures the timely release of the active amprenavir, which effectively suppresses viral replication by inhibiting HIV-1 protease. This targeted delivery and improved pharmacokinetic profile have established this compound as a valuable component in the armamentarium against HIV-1.

References

- 1. This compound and Amprenavir | Oncohema Key [oncohemakey.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Amprenavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. jwatch.org [jwatch.org]

- 5. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound calcium? [synapse.patsnap.com]

- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. amprenavir, Agenerase: Drug Facts, Side Effects and Dosing [medicinenet.com]

- 14. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of amprenavir, a HIV-1 protease inhibitor, in human seminal plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.com [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosamprenavir is a phosphate ester prodrug of the human immunodeficiency virus (HIV-1) protease inhibitor amprenavir. Developed to improve upon the bioavailability and reduce the pill burden associated with amprenavir, this compound undergoes rapid and extensive hydrolysis in vivo to yield the active therapeutic agent, amprenavir. This conversion is primarily mediated by intestinal alkaline phosphatase in the gut epithelium during absorption. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to amprenavir, including quantitative pharmacokinetic data, detailed experimental protocols for its study, and visualizations of the metabolic pathway and experimental workflows.

The Metabolic Conversion Pathway

This compound is designed as a more water-soluble precursor to amprenavir. Upon oral administration, it is rapidly hydrolyzed in the gastrointestinal tract. The primary enzyme responsible for this biotransformation is intestinal alkaline phosphatase, which is abundant in the brush border of the intestinal epithelium.[1] This enzymatic action cleaves the phosphate group from this compound, releasing amprenavir and inorganic phosphate.[1][2] The liberated amprenavir is then absorbed into the systemic circulation. Preclinical studies suggest that the conversion of this compound to amprenavir is virtually complete, with negligible systemic exposure to the prodrug itself.

Below is a diagram illustrating the metabolic conversion of this compound to amprenavir.

Quantitative Pharmacokinetic Data

The conversion of this compound to amprenavir results in quantifiable plasma concentrations of amprenavir within 15 minutes of oral administration, with peak concentrations typically reached between 1.5 to 2 hours post-dose.[3] The pharmacokinetic profile of amprenavir can be significantly altered by co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary route of amprenavir metabolism.[3] This co-administration, known as "boosting," leads to higher and more sustained plasma concentrations of amprenavir.

The following tables summarize key pharmacokinetic parameters of amprenavir following the administration of this compound under different dosing regimens.

Table 1: Pharmacokinetic Parameters of Amprenavir after Single-Dose this compound Administration in Healthy Adults

| This compound Dose | Co-administered Ritonavir Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) |

| 1400 mg | None | 4193 | 20200 | 1.5 - 2 |

| 1400 mg | 200 mg | 6621 | 39800 | 1.5 - 2 |

Table 2: Steady-State Pharmacokinetic Parameters of Amprenavir after Multiple-Dose this compound Administration in HIV-Infected Adults

| This compound Dose (Twice Daily) | Co-administered Ritonavir Dose (Twice Daily) | Cmax (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Cτ (ng/mL) |

| 700 mg | 100 mg | 5510 | 42700 | 2400 |

| 1400 mg | None | 3200 | 17400 | 900 |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; Cτ: Trough plasma concentration.

Experimental Protocols

The study of the in vivo conversion of this compound to amprenavir involves both in vitro and in vivo experimental models. Key methodologies are detailed below.

In Vitro Conversion Using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model to study intestinal drug absorption and metabolism. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with morphological and functional similarities to the human intestinal epithelium, including the expression of intestinal alkaline phosphatase.

Objective: To determine the rate and extent of this compound conversion to amprenavir and the permeability of amprenavir across the Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

-

Transwell® permeable supports (e.g., 12-well or 24-well plates)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

This compound and amprenavir analytical standards

-

LC-MS/MS system for sample analysis

Protocol:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm² before initiating the transport study.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

-

Add the transport buffer to the basolateral (receiver) chamber.

-

Add a solution of this compound in transport buffer to the apical (donor) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

At the end of the experiment, collect samples from the apical chamber and lyse the cells to determine the intracellular concentrations of this compound and amprenavir.

-

-

Sample Analysis:

-

Analyze the concentrations of this compound and amprenavir in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) of amprenavir.

-

Determine the rate of this compound disappearance and the rate of amprenavir appearance in both the apical and basolateral compartments.

-

Below is a workflow diagram for the Caco-2 cell permeability assay.

Quantification of Amprenavir in Plasma by HPLC

A robust and sensitive High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying amprenavir concentrations in plasma samples from clinical and preclinical studies.

Objective: To determine the concentration of amprenavir in human plasma.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 analytical column

-

Acetonitrile, methanol, and water (HPLC grade)

-

Phosphate buffer

-

Internal standard (e.g., another protease inhibitor not present in the sample)

-

Plasma samples

-

Solid-phase extraction (SPE) cartridges

Protocol:

-

Sample Preparation (Solid-Phase Extraction):

-

Condition an SPE cartridge with methanol followed by water.

-

Add an internal standard to the plasma sample.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

-

Elute amprenavir and the internal standard with a high-organic solvent mixture (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Perform chromatographic separation on a C18 column using a mobile phase consisting of a mixture of phosphate buffer and acetonitrile.

-

Detect amprenavir and the internal standard using a UV detector at a specified wavelength (e.g., 264 nm).

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known amounts of amprenavir into blank plasma and processing these standards alongside the unknown samples.

-

Calculate the ratio of the peak area of amprenavir to the peak area of the internal standard.

-

Determine the concentration of amprenavir in the unknown samples by interpolating from the calibration curve.

-

Enzyme Kinetics

Conclusion

The in vivo conversion of this compound to its active metabolite, amprenavir, is a rapid and efficient process primarily mediated by intestinal alkaline phosphatase. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and therapeutic efficacy. The use of this compound as a prodrug has successfully addressed the formulation and pill burden challenges associated with amprenavir, representing a significant advancement in HIV-1 protease inhibitor therapy. Further research to elucidate the specific enzyme kinetics of this compound hydrolysis could provide a more complete understanding of its metabolic fate and potentially inform the development of future prodrug strategies.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of fosamprenavir calcium, a critical antiretroviral agent. The document details its chemical structure, physicochemical properties, mechanism of action, and synthesis, offering valuable insights for professionals in the field of drug development and virology.

Chemical Structure and Properties

This compound calcium is the monocalcium salt of this compound, a prodrug of the human immunodeficiency virus (HIV) protease inhibitor, amprenavir.[1][2][3] The chemical name is (3S)-tetrahydrofuran-3-yl (1S,2R)-3-[--INVALID-LINK--amino]-1-benzyl-2-(phosphonooxy) propylcarbamate monocalcium salt.[4] It is a single stereoisomer with the (3S)(1S,2R) configuration.[4]

Below is the structural formula of this compound calcium:

Caption: Structural Formula of this compound.

Physicochemical Properties

The key quantitative data for this compound calcium are summarized in the table below, providing a clear reference for its fundamental chemical and physical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₃₄CaN₃O₉PS | [1][2][4] |

| Molecular Weight | 623.7 g/mol | [1][4] |

| CAS Number | 226700-81-8 | [1] |

| Appearance | White to cream-colored solid; White microcrystalline needles | [3][5] |

| Solubility | Approx. 0.31 mg/mL in water at 25°C. Sparingly soluble in water but freely soluble in Acetonitrile, DMF, DMSO, ethanol, and methanol. | [5][6] |

| IUPAC Name | calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate | [1][2] |

Mechanism of Action: A Prodrug Approach

This compound itself possesses little to no antiviral activity in vitro.[5] It is a prodrug designed for enhanced bioavailability.[3] Following oral administration, it is rapidly and almost completely hydrolyzed by cellular phosphatases in the gut epithelium during absorption.[5][7][8][9] This enzymatic cleavage removes the phosphate group, converting this compound into its active metabolite, amprenavir, and inorganic phosphate.[5]

Amprenavir is a potent inhibitor of HIV-1 protease.[7][8] This viral enzyme is crucial for the lifecycle of HIV, as it cleaves the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[7][8] Amprenavir competitively binds to the active site of HIV-1 protease, preventing this proteolytic processing.[7][8][9] Consequently, the virus is unable to assemble new, mature virions, resulting in the formation of immature, non-infectious viral particles.[7][8] This disruption of the viral replication cycle leads to a reduction in viral load.[9]

Caption: Prodrug activation of this compound and subsequent inhibition of HIV-1 protease.

Experimental Protocols: Synthesis

The synthesis of this compound calcium has been described in patent literature. A representative process involves the reaction of key intermediates to form the this compound molecule, followed by salt formation.[10][11]

Example Protocol for the Preparation of Pure this compound Calcium

This protocol is adapted from methodologies described in patent filings.[11]

Materials:

-

(2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzene sulphonamide (Intermediate III)

-

(S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate IIa)

-

Triethylamine

-

Dichloromethane

-

10% Sodium Bicarbonate Solution

-

Water

-

Methanol

Procedure:

-

A mixture of 100 g (0.23 mol) of Intermediate III, 65 g (0.28 mol) of Intermediate IIa, and 24 g (0.23 mol) of triethylamine in 800 ml of dichloromethane is prepared.[11]

-

The reaction mixture is stirred at ambient temperature for 4 hours.[11]

-

Following the reaction period, the mixture is extracted with a 10% sodium bicarbonate solution.[11]

-

The organic layer is separated, washed with water, and then concentrated.[11]

-

To the concentrated mass, 1000 ml of methanol is added, and the mixture is heated to 60-65°C.[11]

-

The solution is then cooled to 25°C, and the resulting solid is filtered.[11]

-

The filtered solid is washed with methanol and dried to yield the crude product.[11]

-

Further purification involves steps such as recrystallization from an ethanol-water mixture and a final wash with methanol to obtain pure this compound calcium.[11]

Note: This is an exemplary protocol and requires appropriate laboratory safety measures and optimization for specific applications.

Caption: A simplified workflow for the chemical synthesis of this compound calcium.

Metabolism and Drug Interactions

The active metabolite, amprenavir, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][7] This metabolic pathway is a critical consideration for drug-drug interactions. Amprenavir is not only a substrate but also an inhibitor and a suggested inducer of CYP3A4.[5]

This dual role necessitates caution when co-administering this compound with other drugs that are substrates, inhibitors, or inducers of CYP3A4.[5]

-

Inhibitors of CYP3A4 (e.g., ketoconazole): Can increase plasma concentrations of amprenavir, potentially requiring a dosage reduction of this compound.[8]

-

Inducers of CYP3A4 (e.g., rifampin, phenobarbital, phenytoin): Can significantly decrease plasma concentrations of amprenavir, potentially leading to a loss of therapeutic efficacy.[7][8]

-

Substrates of CYP3A4: this compound can alter the metabolism of co-administered drugs. For example, it can increase the serum concentration of dronedarone or decrease the metabolism of drospirenone.[7] It should not be administered with drugs like terfenadine, astemizole, or cisapride, where altered metabolism could lead to serious adverse events.[8]

This compound is frequently co-administered with a low dose of ritonavir, another protease inhibitor that is a potent CYP3A4 inhibitor.[12] This "boosting" strategy slows the metabolism of amprenavir, increasing its plasma concentration and half-life, which allows for a reduced dosing frequency and improved patient adherence.[12]

References

- 1. This compound Calcium | C25H34CaN3O9PS | CID 131535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound calcium | 226700-81-8 [chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 9. What is the mechanism of this compound calcium? [synapse.patsnap.com]

- 10. WO2012032389A2 - Process for preparation of substantially pure this compound calcium and its intermediates - Google Patents [patents.google.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. This compound calcium plus ritonavir for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research evaluating fosamprenavir as a potential treatment for Laryngopharyngeal Reflux (LPR). LPR, a condition characterized by the backflow of stomach contents into the larynx and pharynx, is a prevalent and often difficult-to-manage condition.[1][2] Current treatments, such as proton pump inhibitors (PPIs), are often ineffective as they do not address the damage caused by non-acidic components of the refluxate, primarily the digestive enzyme pepsin.[2][3] Emerging preclinical evidence points to the potential of repurposing the HIV protease inhibitor this compound to directly inhibit pepsin and thereby prevent laryngeal damage.[3][4]

Mechanism of Action: Targeting Pepsin-Mediated Damage

The foundational principle behind the investigation of this compound for LPR is its ability to inhibit pepsin.[3][4] Pepsin, active even in weakly acidic or non-acidic environments typical of the laryngopharynx, is considered a primary agent of tissue damage in LPR.[2][3][5] The active form of this compound, amprenavir, has been shown to bind to and inhibit pepsin, thus neutralizing its damaging effects on laryngeal tissues.[3][6] This targeted approach offers a significant advantage over traditional acid-suppressive therapies.

The proposed mechanism involves the inhibition of pepsin-mediated disruption of the laryngeal epithelial barrier.[7][8] Pepsin is thought to cause damage through the cleavage of E-cadherin, a key cell adhesion molecule, which leads to a breakdown in tissue integrity and triggers downstream inflammatory pathways, including the dysregulation of matrix metalloproteinases (MMPs).[6][7][8] By inhibiting pepsin, amprenavir is hypothesized to prevent these initial molecular events.

References

- 1. peptest.co.uk [peptest.co.uk]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Oral and inhaled this compound reverses pepsin-induced damaged in a laryngopharyngeal reflux mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral and Inhaled this compound Reverses Pepsin-Induced Damage in a Laryngopharyngeal Reflux Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jamiekoufman.com [jamiekoufman.com]

- 6. The Protease Inhibitor Amprenavir Protects against Pepsin-Induced Esophageal Epithelial Barrier Disruption and Cancer-Associated Changes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Amprenavir inhibits pepsin‐mediated laryngeal epithelial disruption and E‐cadherin cleavage in vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosamprenavir is a critical antiretroviral agent used in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug, its therapeutic efficacy is mediated by its active metabolite, amprenavir, which is a potent, competitive inhibitor of the HIV-1 protease. This enzyme is essential for the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins required for virion assembly. Inhibition of the protease results in the production of immature, non-infectious viral particles. This technical guide provides an in-depth analysis of the amprenavir binding site within the HIV-1 protease, detailing the molecular interactions, quantitative binding affinities, and the experimental methodologies used to elucidate this critical drug-target interface.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound itself possesses minimal antiviral activity.[1] Following oral administration, it is rapidly and extensively hydrolyzed by cellular phosphatases, primarily within the gut epithelium, to yield the active drug, amprenavir, and inorganic phosphate.[2][3][4] This conversion allows for slower release and improved pharmacokinetic properties compared to direct administration of amprenavir.[2]

Amprenavir functions as a competitive inhibitor by binding directly to the active site of the HIV-1 protease.[2][3] This binding is reversible and prevents the enzyme from processing the viral Gag and Gag-Pol polyprotein precursors.[1][2] The HIV-1 protease is a homodimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site.[5] Amprenavir was designed as a peptidomimetic that mimics the tetrahedral transition state of the natural substrate's peptide bond hydrolysis.[6]

The Amprenavir Binding Site and Molecular Interactions

Amprenavir binds within the C2-symmetric, cylindrically shaped active-site cavity of the HIV-1 protease dimer. This cavity is located at the dimer interface and is capped by two flexible β-hairpin structures known as "flaps" (residues 45-55 and 45'-55').[4][6] The binding of the inhibitor induces a conformational change, closing the flaps over the active site.

The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues from the catalytic site, the flaps, and the S1/S2 subsites of the protease.

-

Catalytic Site Interaction : The most critical interaction involves the central hydroxyl group of amprenavir's hydroxyethylamine core. This group acts as a transition-state mimic and forms strong hydrogen bonds with the carboxylate oxygens of the catalytic dyad, Asp25 and Asp25'.[6][7]

-

Main Chain Hydrogen Bonds : Amprenavir forms several hydrogen bonds with the main-chain atoms of the protease. These include interactions with the amide of Asp30' and both the amide and carbonyl oxygen of Asp30.[6]

-

Water-Mediated Bonds : A conserved water molecule (Wat301) often plays a crucial role in mediating hydrogen bonds between the inhibitor's sulfonamide group and the carbonyl oxygens of the flap residues, typically Ile50 and Ile50'.

-

Hydrophobic and van der Waals Interactions : The inhibitor's lipophilic groups, including the isobutyl group, benzyl group, and tetrahydrofuran (THF) moiety, fit into hydrophobic pockets within the active site. These groups make significant van der Waals contacts with residues such as Val32, Ile47, Ile50, Ile54, Pro81, and Ile84, contributing substantially to the binding affinity.[6][8] The THF group makes weak hydrogen bonds with the main-chain amides of Asp29 and Asp30.[9]

Quantitative Binding Data

The affinity of amprenavir for HIV-1 protease has been extensively quantified. Binding is characterized by sub-nanomolar inhibition constants (Ki) and picomolar dissociation constants (Kd) for the wild-type enzyme. The emergence of drug resistance mutations, however, can significantly reduce this affinity.

| Protease Variant | Ki (nM) | Kd (pM) | Fold Change vs. WT | Reference(s) |

| Wild-Type (WT) | 0.16 | 200 - 390 | - | [1][2][10] |

| V32I | 1.6 | - | 10 | [2] |

| I50V | 4.8 | 29,400 | 30 - 147 | [1][2] |

| I54V | 0.48 | - | 3 | [2] |

| I54M | 0.48 | - | 3 | [2] |

| I84V | 0.96 | - | 6 | [2] |

| L90M | 0.16 | - | 1 | [2] |

| V82F/I84V | - | 20,800 | 104 | [1] |

| MDR (L63P/V82T/I84V) | - | 2,000 | 5.1 | [10] |

Note: Ki and Kd values are determined by different experimental methods (Enzyme Kinetics vs. ITC) and conditions, which can lead to variations in reported absolute values. The fold change provides a relative measure of the impact of mutations.

Experimental Protocols

Enzyme Inhibition Assay (Determination of Ki)

This assay measures the ability of an inhibitor to reduce the catalytic rate of the protease. It is commonly performed using a fluorogenic substrate and Fluorescence Resonance Energy Transfer (FRET).

Protocol Outline:

-

Reagent Preparation :

-

Assay Buffer : Typically 100 mM Sodium Acetate (pH 4.7-5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% BSA.[8]

-

HIV-1 Protease : Recombinant enzyme is diluted to a final concentration of ~5-25 pM in cold assay buffer.[8]

-

Fluorogenic Substrate : A FRET peptide substrate (e.g., based on a natural cleavage site) with a fluorophore (e.g., EDANS, HiLyte Fluor 488) and a quencher (e.g., DABCYL, QXL 520) is prepared in DMSO and then diluted in assay buffer to a final concentration near its Km value (e.g., 2 µM).[7][8]

-

Inhibitor (Amprenavir) : A stock solution in DMSO is serially diluted to create a range of concentrations.

-

-

Assay Procedure :

-

In a 96-well microplate, add the inhibitor dilutions.

-

Add the diluted HIV-1 protease solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate solution to all wells.

-

-

Data Acquisition :

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate wavelengths (e.g., Ex/Em = 330/450 nm or 340/490 nm).[7][11] The cleavage of the substrate separates the fluorophore from the quencher, resulting in a signal increase.

-

-

Data Analysis :

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation or a suitable kinetic model for tight-binding inhibitors.[2]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol Outline:

-

Sample Preparation :

-

Buffer : Both the protease and inhibitor solutions must be prepared in identical, degassed buffer (e.g., 10 mM sodium acetate pH 5.0, 2% DMSO).[10] Buffer mismatch can cause large dilution artifacts.

-

HIV-1 Protease : A solution of purified protease (~10-20 µM) is placed in the ITC sample cell.

-

Inhibitor (Amprenavir) : A concentrated solution of amprenavir (~100-150 µM) is loaded into the injection syringe.

-

-

Displacement Titration for High Affinity :

-

Because amprenavir binds too tightly for accurate Kd determination by direct titration, a competitive displacement method is used.[1]

-

A weak-binding inhibitor (e.g., acetyl-pepstatin) is added to the protease solution in the sample cell at a concentration sufficient to partially occupy the active site.[12]

-

The high-affinity inhibitor (amprenavir) is then titrated into the cell from the syringe. The heat change measured is a result of amprenavir displacing the weaker inhibitor.

-

-

ITC Experiment :

-

The instrument maintains a constant temperature (e.g., 25°C).

-

A series of small, precise injections (e.g., 10 µL) of the amprenavir solution are made into the protease solution.

-

The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection. Each injection produces a heat-rate peak.

-

-

Data Analysis :

-

The area of each peak is integrated to yield the heat change (ΔH) for that injection.

-

These values are plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a competitive binding model. This analysis, combined with data from a separate titration of the weak binder alone, allows for the accurate calculation of Kd, ΔH, and ΔS for the high-affinity amprenavir interaction.[1][12]

-

X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the amprenavir-protease complex, revealing the precise atomic-level interactions.

Protocol Outline:

-

Protein Expression and Purification : Wild-type or mutant HIV-1 protease is overexpressed (e.g., in E. coli) and purified from inclusion bodies using chromatography techniques.[13]

-

Complex Formation : The purified protease is refolded in the presence of an excess of amprenavir to ensure saturation of the active site.[13]

-

Crystallization : The protease-inhibitor complex is crystallized, often using the hanging-drop vapor diffusion method. A solution of the complex is mixed with a precipitant solution and allowed to equilibrate, promoting the slow growth of single crystals.[13]

-

Data Collection and Structure Solution :

-

The crystal is exposed to a high-intensity X-ray beam (e.g., from a synchrotron source).

-

The diffraction pattern is recorded as the crystal is rotated.

-

The diffraction data are processed to determine the electron density map of the complex. A model of the protein and inhibitor is built into this map and refined to yield the final atomic coordinates of the complex.[4][6]

-

References

- 1. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellagentech.com [cellagentech.com]

- 6. researchgate.net [researchgate.net]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. researchgate.net [researchgate.net]

- 9. joint-x-ray-neutron-crystallographic-study-of-hiv-1-protease-with-clinical-inhibitor-amprenavir-insights-for-drug-design - Ask this paper | Bohrium [bohrium.com]

- 10. Structural and Thermodynamic Basis for the Binding of TMC114, a Next-Generation Human Immunodeficiency Virus Type 1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural and Kinetic Analyses of the Protease from an Amprenavir-Resistant Human Immunodeficiency Virus Type 1 Mutant Rendered Resistant to Saquinavir and Resensitized to Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological profiles of fosamprenavir and its active metabolite, amprenavir, both potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease. This compound, a phosphate ester prodrug of amprenavir, was developed to improve upon the pharmacokinetic properties and pill burden associated with amprenavir. This document will delve into the comparative pharmacokinetics, efficacy, and safety of these two antiretroviral agents, supported by quantitative data from key clinical trials. Detailed experimental methodologies are provided, and critical pathways and workflows are visualized to offer a clear and thorough understanding for researchers, scientists, and drug development professionals in the field of HIV therapeutics.

Introduction: The Evolution from Amprenavir to this compound

Amprenavir was a notable advancement in the landscape of HIV-1 protease inhibitors (PIs); however, its clinical utility was hampered by a large pill burden and inconvenient dosing schedules.[1] To address these limitations, this compound, a water-soluble phosphate ester prodrug of amprenavir, was developed.[2][3] Upon oral administration, this compound is rapidly and extensively hydrolyzed by alkaline phosphatases in the intestinal epithelium to amprenavir and inorganic phosphate.[2][3][4][5] This bioconversion results in a slower release of amprenavir, leading to an improved pharmacokinetic profile that allows for a reduced pill burden and more flexible dosing options.[1][3][6][7]

Mechanism of Action

Both this compound (via its conversion to amprenavir) and amprenavir are potent, competitive inhibitors of HIV-1 protease.[8] This viral enzyme is crucial for the post-translational processing of the viral Gag and Gag-Pol polyproteins into mature, functional proteins essential for the assembly of infectious virions. By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

Comparative Pharmacokinetics

The primary advantage of this compound lies in its improved pharmacokinetic profile compared to amprenavir. A key head-to-head study provides valuable comparative data.

Data Presentation

The following table summarizes the steady-state pharmacokinetic parameters of amprenavir following the administration of this compound versus amprenavir in HIV-1-infected patients.

| Parameter | This compound (1,395 mg BID) | This compound (1,860 mg BID) | Amprenavir (1,200 mg BID) |

| AUC (µg*h/mL) | Equivalent to Amprenavir | Equivalent to Amprenavir | - |

| Cmax (µg/mL) | ~30% Lower than Amprenavir | ~30% Lower than Amprenavir | - |

| Cmin (µg/mL) | ~28% Higher than Amprenavir | ~46% Higher than Amprenavir | - |

| Data derived from a six-week randomized controlled trial.[9] |

Experimental Protocols

Study Design: A six-week, randomized, open-label, multicenter, parallel-group study was conducted to compare the pharmacokinetics, safety, and antiviral activity of two twice-daily (BID) doses of this compound versus amprenavir BID in HIV-1-infected adults.[9]

Patient Population: Eligible patients were HIV-1-infected adults with plasma HIV-1 RNA levels ≥5,000 copies/mL and CD4+ cell counts ≥100 cells/mm³. Patients were either antiretroviral-naive or had not received antiretroviral therapy for at least 16 weeks prior to the study.

Treatment Regimens:

-

Group 1: this compound 1,395 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

-

Group 2: this compound 1,860 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

-

Group 3: Amprenavir 1,200 mg BID + Abacavir 300 mg BID + Lamivudine 150 mg BID

Pharmacokinetic Sampling and Analysis: Intensive pharmacokinetic sampling was performed on day 28 of treatment over a 12-hour dosing interval. Plasma concentrations of amprenavir were determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and minimum plasma concentration (Cmin), were calculated using non-compartmental methods.

Comparative Efficacy

The antiviral efficacy of this compound is comparable to that of amprenavir, as both rely on the same active moiety.

Data Presentation

| Efficacy Endpoint (Day 28) | This compound (1,395 mg BID) | This compound (1,860 mg BID) | Amprenavir (1,200 mg BID) |

| Mean Change in Plasma HIV-1 RNA (log10 copies/mL) | ~ -2.0 | ~ -2.0 | ~ -2.0 |

| Mean Change in CD4+ Cell Count (cells/mm³) | ~ +100 | ~ +100 | ~ +100 |

| Data derived from a six-week randomized controlled trial.[9] |

Experimental Protocols

Virological and Immunological Assessments: Plasma HIV-1 RNA levels were quantified at baseline and at specified time points during the study using a validated polymerase chain reaction (PCR) assay (e.g., Roche Amplicor HIV-1 MONITOR® Test). CD4+ T-lymphocyte counts were determined at the same time points by flow cytometry.

Comparative Safety and Tolerability

The safety profiles of this compound and amprenavir are similar, with gastrointestinal disturbances and rash being the most commonly reported adverse events.[1][10][11] However, this compound appears to be associated with a lower incidence of gastrointestinal side effects.[9]

Data Presentation

| Adverse Event | This compound-treated Patients | Amprenavir-treated Patients |

| Gastrointestinal Symptoms | Fewer reported | More frequently reported |

| Rash | Similar incidence | Similar incidence |

| Qualitative comparison from a six-week randomized controlled trial.[9] |

Experimental Protocols

Safety Monitoring: The safety and tolerability of the treatment regimens were assessed through the regular monitoring and recording of all adverse events, physical examinations, and clinical laboratory tests (hematology, serum chemistry, and urinalysis) at baseline and throughout the study. The severity of adverse events was graded according to a standardized scale.

Drug Interactions

Amprenavir is a substrate, inhibitor, and inducer of the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][10] This predisposes it to numerous drug-drug interactions. Co-administration with potent CYP3A4 inhibitors, such as ritonavir, significantly increases amprenavir plasma concentrations, a strategy often employed to "boost" its efficacy and allow for lower, less frequent dosing.[1][4][6] Conversely, co-administration with CYP3A4 inducers can decrease amprenavir levels. As this compound is a prodrug of amprenavir, it is subject to the same drug interaction profile once converted to the active form.

Resistance

The resistance profile of this compound is consistent with that of amprenavir.[11] The primary mutation associated with resistance to amprenavir is I50V in the HIV-1 protease gene.[1][6] The accumulation of additional mutations can further decrease susceptibility. Cross-resistance with other PIs can occur, but is not universal.[1]

Conclusion

This compound represents a significant pharmacological advancement over amprenavir. By serving as a prodrug, it provides a more favorable pharmacokinetic profile, characterized by equivalent overall exposure (AUC) but with a lower peak concentration and a higher trough concentration. This allows for a reduced pill burden and improved dosing convenience, which can contribute to better patient adherence. The efficacy and resistance profiles of this compound are comparable to those of amprenavir. While the overall safety profiles are similar, this compound appears to offer a modest benefit in terms of gastrointestinal tolerability. For researchers and drug development professionals, the successful evolution of amprenavir to this compound serves as a prime example of how prodrug strategies can be effectively employed to optimize the clinical utility of potent therapeutic agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound : clinical pharmacokinetics and drug interactions of the amprenavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Six-week randomized controlled trial to compare the tolerabilities, pharmacokinetics, and antiviral activities of GW433908 and amprenavir in human immunodeficiency virus type 1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Antacids and Ranitidine on the Single-Dose Pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic study of the human immunodeficiency virus protease inhibitor amprenavir after multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amprenavir or this compound plus ritonavir in HIV infection: pharmacology, efficacy and tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Six-Week Randomized Controlled Trial To Compare the Tolerabilities, Pharmacokinetics, and Antiviral Activities of GW433908 and Amprenavir in Human Immunodeficiency Virus Type 1-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vivantes.elsevierpure.com [vivantes.elsevierpure.com]

- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosamprenavir, a phosphate ester prodrug of the human immunodeficiency virus (HIV) protease inhibitor amprenavir, represents a significant advancement in antiretroviral therapy.[1][2] Its development was driven by the need to improve upon the pharmacokinetic profile and pill burden associated with its active form, amprenavir, thereby enhancing patient adherence and therapeutic efficacy.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of this compound, with a focus on the scientific and technical details relevant to researchers and drug development professionals.

Chemical Synthesis

The synthesis of this compound calcium involves a multi-step process, with several reported methods for the creation of the key intermediate, (1S,2R)-1-benzyl-2-hydroxy-3-[N-(4-nitrophenylsulfonyl)-N-isobutylamino]propylcarbamic acid (3S)-tetrahydro-3-furanyl ester. A common pathway begins with the reaction of a chiral epoxide with isobutylamine, followed by a series of protection and deprotection steps to introduce the necessary functional groups. The final steps involve phosphorylation and salt formation to yield the stable and more water-soluble this compound calcium salt.[5][6]

Representative Synthetic Scheme:

A simplified representation of a synthetic route to a key intermediate of this compound is as follows:

-

Amine Formation: Reaction of a chiral epoxide with isobutylamine in refluxing ethanol.

-

Protection: The resulting secondary amine is protected with benzyl chloroformate.

-

Selective Deprotection: Removal of a protecting group to yield a primary amine.

-

Carbamate Formation: The primary amine is reacted with 3(S)-tetrahydrofuryl N-succinimidyl carbonate.

-

Deprotection: Hydrogenation to yield a secondary amine.

-

Sulfonamide Formation: Condensation with 4-nitrophenylsulfonyl chloride to produce the sulfonamide intermediate.

This intermediate then undergoes further steps, including reduction of the nitro group, phosphorylation, and conversion to the calcium salt to yield the final active pharmaceutical ingredient.[5]

Mechanism of Action

This compound itself has little to no antiviral activity.[7] Its therapeutic effect is realized after oral administration, where it is rapidly and extensively hydrolyzed by cellular phosphatases in the gut epithelium to its active metabolite, amprenavir, and inorganic phosphate.[7][8][9]

Amprenavir is a potent, competitive inhibitor of HIV-1 protease.[8][9] This viral enzyme is crucial for the HIV life cycle, as it cleaves the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins and enzymes.[8][9] By binding to the active site of HIV-1 protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[7][8][9]

Experimental Protocols

In Vitro Antiviral Activity Assay

The anti-HIV activity of amprenavir is typically evaluated in cell-based assays.

-

Objective: To determine the concentration of amprenavir required to inhibit HIV replication by 50% (IC50 or EC50).

-

Cell Lines: Commonly used cell lines include MT-4, CEM-CCRF, H9 (lymphoblastic cell lines), and peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Cells are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum).

-

Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or clinical isolates.

-

Immediately after infection, serial dilutions of amprenavir are added to the cell cultures.

-

Control cultures include infected cells without the drug and uninfected cells.

-

Cultures are incubated for a period of 3 to 7 days.

-

Viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Alternatively, syncytia formation (the fusion of infected and uninfected cells) can be visually quantified.

-

The IC50 is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

-

Quantification of Amprenavir in Plasma

Accurate quantification of amprenavir in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the standard method.

-

Objective: To determine the concentration of amprenavir in plasma samples from clinical trial participants.

-

Methodology:

-

Sample Preparation: Amprenavir and an internal standard (e.g., a stable isotope-labeled version of amprenavir) are extracted from plasma using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a reverse-phase C18 column. A mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water), is used to separate amprenavir from other plasma components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for amprenavir and the internal standard are monitored for highly selective and sensitive quantification.

-

Calibration and Quantification: A calibration curve is generated using plasma samples spiked with known concentrations of amprenavir. The concentration of amprenavir in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Pharmacokinetics

This compound is rapidly absorbed and converted to amprenavir, with plasma concentrations of amprenavir being quantifiable within 15 minutes of dosing.[10][11] Peak plasma concentrations of amprenavir are typically reached 1.5 to 2 hours after administration of this compound.[10][11] The administration of this compound tablets is not affected by food.[10][11] Amprenavir is approximately 90% bound to plasma proteins, primarily alpha-1-acid glycoprotein.[8]

The primary route of elimination for amprenavir is hepatic metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system.[8][10][11] Co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of amprenavir, allowing for lower and less frequent dosing.[10][11] The terminal elimination half-life of amprenavir is approximately 7.7 hours.[8]

Pharmacokinetic Parameters of Amprenavir

| Parameter | Value (unboosted) | Value (ritonavir-boosted) | Reference |

| Tmax (hours) | 1.5 - 2 | 1.5 - 2 | [10][11] |

| Half-life (hours) | 7.7 | ~10-15 | [8] |

| Protein Binding | ~90% | ~90% | [8] |

Clinical Development and Efficacy

The clinical development of this compound involved several key Phase III clinical trials designed to evaluate its efficacy and safety in both treatment-naïve and treatment-experienced HIV-1 infected patients.

Key Clinical Trials

-

NEAT (APV30001): This open-label, randomized, multicenter study compared twice-daily this compound with twice-daily nelfinavir, both in combination with abacavir and lamivudine, in antiretroviral-naïve adults.[12]

-

SOLO (APV30002): This trial compared once-daily ritonavir-boosted this compound to twice-daily nelfinavir, both with abacavir and lamivudine, in treatment-naïve patients.[12]

-

CONTEXT (APV30003): This study evaluated the efficacy and safety of ritonavir-boosted this compound in protease inhibitor-experienced patients.

-

TRIAD: This study investigated different dosing strategies of this compound/ritonavir in highly treatment-experienced patients.[13][14]

Clinical Efficacy and Safety Data from Key Trials

| Trial | Patient Population | This compound Regimen | Comparator Regimen | Primary Efficacy Endpoint (Week 48) | Key Safety Findings | Reference |

| NEAT | Treatment-Naïve | 1400 mg BID | Nelfinavir 1250 mg BID | 66% with HIV RNA <400 copies/mL | Lower incidence of diarrhea with this compound. | [12] |

| SOLO | Treatment-Naïve | 1400 mg QD + Ritonavir 200 mg QD | Nelfinavir 1250 mg BID | 55% with HIV RNA <50 copies/mL | Lower incidence of diarrhea with this compound/ritonavir. | [12] |

| CONTEXT | PI-Experienced | 700 mg BID + Ritonavir 100 mg BID | Lopinavir/ritonavir 400/100 mg BID | Non-inferior virologic response | Generally well-tolerated. | |

| TRIAD | Highly PI-Experienced | Various FPV/r doses | Standard FPV/r | No significant difference in virologic response | Diarrhea more frequent with higher doses. | [13][14] |

Resistance

The development of resistance to this compound is associated with specific mutations in the HIV-1 protease gene. Key mutations that can reduce susceptibility to amprenavir include V32I, M46I/L, I47V, I50V, I54L/M, and I84V.[13][14] However, in treatment-naïve patients, particularly those receiving ritonavir-boosted this compound, the emergence of resistance mutations is infrequent.[12] The resistance profile of this compound is such that there is limited cross-resistance to some other protease inhibitors, which can be an advantage in sequencing antiretroviral therapies.[12]

Visualizations

Drug Development Workflow

Conclusion

This compound represents a successful application of the prodrug strategy to improve the clinical utility of an effective antiretroviral agent. Its development from chemical synthesis through rigorous preclinical and clinical evaluation has resulted in a valuable therapeutic option for the management of HIV-1 infection. The favorable pharmacokinetic profile, potent antiviral activity of its active metabolite, and manageable safety and resistance profiles have established this compound as an important component of combination antiretroviral therapy. This guide has provided a detailed technical overview intended to support the work of researchers and professionals in the ongoing effort to develop new and improved therapies for HIV/AIDS.

References

- 1. This compound clinical study meta-analysis in ART-naïve subjects: rare occurrence of virologic failure and selection of protease-associated mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of Amprenavir (141W94), a Human Immunodeficiency Virus (HIV) Type 1 Protease Inhibitor, following Oral Administration of Single Doses to HIV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fda.report [fda.report]

- 7. accessdata.fda.gov [accessdata.fda.gov]